molecular formula C15H14O2 B1266795 (4-Phenylphenyl) propanoate CAS No. 74515-02-9

(4-Phenylphenyl) propanoate

Cat. No.: B1266795
CAS No.: 74515-02-9
M. Wt: 226.27 g/mol
InChI Key: UEKKNMHEJIWKDR-UHFFFAOYSA-N
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Description

(4-Phenylphenyl) propanoate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between (4-phenylphenyl) methanol and propanoic acid.

Mechanism of Action

Target of Action

Similar compounds such as phenylpropanoids have been found to interact with a variety of targets, including enzymes in the phenylpropanoid pathway . These enzymes play crucial roles in the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Mode of Action

These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biosynthesis of downstream metabolites .

Biochemical Pathways

(4-Phenylphenyl) propanoate likely affects the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds . The phenylpropanoid pathway is a complex network regulated by multiple gene families and exhibits refined regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels .

Pharmacokinetics

Similar compounds such as polyphenols have been found to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Similar compounds have been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . For example, MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, light, pH, and osmotic potential can affect the germination and emergence of aryloxyphenoxy propanoate herbicide-resistant and -susceptible Asia Minor bluegrass .

Biochemical Analysis

Biochemical Properties

(4-Phenylphenyl) propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the propanoate metabolism pathway, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase . These interactions are crucial for the conversion of propanoate into metabolic intermediates, which are essential for energy metabolism and fatty acid synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . Additionally, it has been found to impact cell signaling pathways, which are critical for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism . The binding interactions of this compound with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase are essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biochemical properties . Long-term exposure to this compound has been observed to affect cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on metabolic pathways, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where the impact of this compound on cellular function changes significantly at specific dosage levels. These findings are crucial for understanding the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the propanoate metabolism pathway. It interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are essential for the conversion of propanoate into metabolic intermediates . These interactions influence metabolic flux and the levels of metabolites, playing a crucial role in energy metabolism and fatty acid synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target tissues . The distribution of this compound affects its biochemical activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing its biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenylphenyl) propanoate can be synthesized through the esterification of (4-phenylphenyl) methanol with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Phenylphenyl) propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield (4-phenylphenyl) methanol and propanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

    Hydrolysis: (4-Phenylphenyl) methanol and propanoic acid.

    Reduction: (4-Phenylphenyl) methanol.

    Substitution: Nitro-(4-phenylphenyl) propanoate, Bromo-(4-phenylphenyl) propanoate.

Scientific Research Applications

(4-Phenylphenyl) propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aromatic properties.

Comparison with Similar Compounds

    (4-Phenylphenyl) acetate: Similar structure but with an acetate group instead of a propanoate group.

    (4-Phenylphenyl) butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness: (4-Phenylphenyl) propanoate is unique due to its specific ester linkage and the presence of a propanoate group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

(4-phenylphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKNMHEJIWKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291273
Record name (4-phenylphenyl) propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74515-02-9
Record name 74515-02-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-phenylphenyl) propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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